1-[4-[[(2-Ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[(2-Ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone is a compound that features a unique combination of a tetrazole ring and a thiophene ring. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to enhance bioavailability and reduce toxicity . The thiophene ring is a sulfur-containing heterocycle that is widely recognized for its role in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[(2-Ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Attachment to the Thiophene Ring: The tetrazole derivative is then coupled with a thiophene derivative through a nucleophilic substitution reaction.
Final Assembly: The final compound is obtained by reacting the intermediate with ethanone under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[[(2-Ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[4-[[(2-Ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-[[(2-Ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone involves its interaction with various molecular targets:
Comparison with Similar Compounds
Tetrazole Derivatives: Compounds such as losartan and candesartan, which are used as angiotensin II receptor blockers.
Thiophene Derivatives: Compounds like suprofen and articaine, which are used as anti-inflammatory agents and anesthetics, respectively.
Uniqueness: 1-[4-[[(2-Ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone is unique due to its combination of a tetrazole and thiophene ring, which imparts a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-[4-[[(2-ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS/c1-3-15-13-10(12-14-15)11-5-8-4-9(7(2)16)17-6-8/h4,6H,3,5H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADEZPQGXHOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CSC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.